4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Description
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Properties
IUPAC Name |
4-bromo-5-methyl-1-(oxan-2-yl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-9-5-6-11-10(13(9)14)8-15-16(11)12-4-2-3-7-17-12/h5-6,8,12H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBLJMHBINRKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylindazole and tetrahydro-2H-pyran-2-yl bromide.
Bromination: The bromination of 5-methylindazole is carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Substitution Reaction: The brominated intermediate is then subjected to a substitution reaction with tetrahydro-2H-pyran-2-yl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups to their reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium carbonate (K2CO3) in anhydrous acetone.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used as a tool compound in biological assays to study its effects on cellular processes and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the tetrahydro-2H-pyran-2-yl group may influence its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or protein-protein interactions, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-indazole: This compound has a trifluoromethyl group instead of a hydrogen atom, which may alter its chemical and biological properties.
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: This compound has a pyrazole ring instead of an indazole ring, which may affect its reactivity and applications.
Uniqueness
The uniqueness of 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom and the tetrahydro-2H-pyran-2-yl group makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS No. 1926172-50-0) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H15BrN2O |
| Molecular Weight | 295.17 g/mol |
| Density | 1.55 g/cm³ |
| Boiling Point | 419.1 °C |
| Flash Point | 207.3 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth and metastasis.
Potential Targets
- EGFR (Epidermal Growth Factor Receptor) : Preliminary data indicate that modifications in the indazole structure can enhance binding affinity to EGFR, a common target in cancer therapy.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Similar to EGFR, VEGFR plays a crucial role in angiogenesis, and compounds targeting this receptor can potentially inhibit tumor growth.
In vitro Studies
Research has shown that derivatives of indazole compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds have reported IC50 values ranging from nanomolar to micromolar concentrations against different cancer types:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Bromo-5-methyl indazole | A549 (lung cancer) | 5.89 |
| 4-Bromo derivative | HepG2 (liver cancer) | 4.62 |
| Related indazole compound | MCF-7 (breast cancer) | 15 nM |
These findings suggest that structural modifications can significantly impact the biological efficacy of indazole derivatives.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of several indazole derivatives, including those similar to this compound. The study highlighted that compounds with a tetrahydropyran moiety exhibited enhanced solubility and bioavailability, leading to improved anticancer activity compared to their counterparts without this modification .
Safety Profile
The safety profile of this compound indicates potential hazards:
- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).
Q & A
Q. What are efficient synthetic routes for 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole?
A common approach involves sequential bromination and N-protection of indazole precursors. For example, starting from 6-bromo-1H-indazole, bromination at the 3-position followed by THP protection yields 3,6-dibromo-1-THP-indazole derivatives with high yields (~90%) under optimized conditions . Mechanochemical methods (e.g., ball milling) are advantageous for solvent-free Heck/Migita couplings, reducing palladium residues to ≤2 ppm post-synthesis .
Q. How can regioselectivity be controlled during bromination of the indazole core?
Regioselectivity in bromination is influenced by directing groups and reaction conditions. For instance, bromide-assisted bromination under mechanochemical conditions favors substitution at the 3-position of 6-bromo-1H-indazole, attributed to steric and electronic effects of the THP protecting group . Solvent-free methods minimize competing side reactions, enhancing selectivity.
Q. What analytical techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., THP group signals at δ ~1.5–4.5 ppm) and bromine/methyl positions.
- HRMS : Exact mass analysis (e.g., [M+H]+ for C₁₃H₁₅BrN₂O: calculated 307.0342) ensures molecular integrity .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated in related THP-protected indazoles .
Advanced Research Questions
Q. How does mechanochemistry improve palladium-catalyzed couplings in the synthesis of related indazole derivatives?
Ball-milling enhances reaction kinetics by reducing particle size and increasing surface area, enabling solvent-free Heck couplings. This method achieves higher yields (44% overall for axitinib synthesis) compared to traditional solution-phase protocols, with residual Pd content <2 ppm (ICP analysis) . Mechanistic studies suggest that shear forces promote ligand-metal interactions, improving catalytic efficiency.
Q. What strategies mitigate competing side reactions during Migita coupling of 4-Bromo-5-methyl-1-THP-indazole?
Key strategies include:
- Temperature control : Maintaining ≤80°C prevents THP deprotection.
- Ligand selection : Bulky ligands (e.g., XPhos) suppress homocoupling byproducts.
- Substrate pre-activation : Pre-forming the Pd-thiolate intermediate reduces oxidative addition barriers .
Q. How can structural analogs of this compound be leveraged in drug discovery?
Derivatives like 5-bromo-3-(4-fluorophenyl)-1H-indazole (structural analogs) exhibit bioactivity in kinase inhibition. Rational design involves:
- Core diversification : Substituting bromine with electrophilic groups (e.g., nitriles) for covalent binding.
- THP deprotection : Acidic conditions (p-TsOH in MeOH) yield free indazoles for SAR studies .
Q. What are the challenges in interpreting conflicting crystallographic data for THP-protected indazoles?
Discrepancies in torsion angles or packing motifs (e.g., THP ring puckering) may arise from polymorphism. For example, 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol} shows variable dihedral angles (±5°) depending on crystallization solvents . Multi-technique validation (PXRD, DSC) is recommended.
Q. How do electronic effects influence the reactivity of the bromine substituent in cross-coupling reactions?
The bromine at C4 acts as a leaving group in Suzuki-Miyaura couplings. Electron-withdrawing methyl groups at C5 stabilize the transition state via inductive effects, accelerating oxidative addition. DFT calculations on similar systems show a 15–20 kJ/mol reduction in activation energy compared to non-methylated analogs .
Methodological Troubleshooting
Q. Low yields in THP deprotection: How to optimize conditions?
Common issues include incomplete acidolysis. Solutions:
- Extended reaction times : 12–24 hrs in p-TsOH/MeOH at 60°C.
- Monitoring by TLC : Use CH₂Cl₂/MeOH (9:1) to track deprotection.
- Neutralization : Quench with NaHCO₃ to prevent indazole decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
